
Boc-Tic-Nva(Unk)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Boc-Tic-Nva(Unk)-OH” is a synthetic compound used in various scientific research applications. The name suggests it is a peptide or peptide-like molecule, with Boc (tert-butyloxycarbonyl) as a protecting group, Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), Nva (norvaline), and an unknown component represented by Unk.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Boc-Tic-Nva(Unk)-OH” typically involves the stepwise assembly of the peptide chain. The Boc group is used to protect the amino group during the synthesis. The general steps include:
Protection: Protecting the amino group of Tic with Boc.
Coupling: Coupling Boc-Tic with Nva using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: Removing the Boc group under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of such compounds often involves automated peptide synthesizers, which can efficiently assemble peptides by sequentially adding protected amino acids.
Análisis De Reacciones Químicas
Types of Reactions
“Boc-Tic-Nva(Unk)-OH” can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Oxidation/Reduction: Depending on the functional groups present, it may undergo oxidation or reduction reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Reagents like DCC, DIC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used for peptide bond formation.
Major Products
The major products depend on the specific reactions and conditions used. For example, deprotection yields the free amine, while coupling reactions yield extended peptide chains.
Aplicaciones Científicas De Investigación
“Boc-Tic-Nva(Unk)-OH” is used in various fields, including:
Chemistry: As a building block for synthesizing more complex peptides.
Biology: Studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Developing peptide-based drugs or studying disease mechanisms.
Industry: Producing peptide-based materials or catalysts.
Mecanismo De Acción
The mechanism of action for “Boc-Tic-Nva(Unk)-OH” would depend on its specific application. Generally, peptides can interact with proteins, enzymes, or receptors, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Boc-Tic-OH: A simpler version without the Nva and Unk components.
Boc-Nva-OH: Lacks the Tic and Unk components.
Boc-Tic-Nva-OH: Similar but without the unknown component.
Uniqueness
“Boc-Tic-Nva(Unk)-OH” is unique due to the combination of its components, which may confer specific properties or activities not found in simpler analogs.
Propiedades
Fórmula molecular |
C25H33N5O6 |
|---|---|
Peso molecular |
499.6 g/mol |
Nombre IUPAC |
(2S)-5-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-2-[[(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C25H33N5O6/c1-15-12-20(31)29(23(26)27-15)11-7-10-18(22(33)34)28-21(32)19-13-16-8-5-6-9-17(16)14-30(19)24(35)36-25(2,3)4/h5-6,8-9,12,18-19H,7,10-11,13-14H2,1-4H3,(H2,26,27)(H,28,32)(H,33,34)/t18-,19-/m0/s1 |
Clave InChI |
CVMIXYFDWRRAQM-OALUTQOASA-N |
SMILES isomérico |
CC1=CC(=O)N(C(=N1)N)CCC[C@@H](C(=O)O)NC(=O)[C@@H]2CC3=CC=CC=C3CN2C(=O)OC(C)(C)C |
SMILES canónico |
CC1=CC(=O)N(C(=N1)N)CCCC(C(=O)O)NC(=O)C2CC3=CC=CC=C3CN2C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Piperidinecarboxamide, 4-amino-N-[(1S)-3-hydroxy-1-phenylpropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-](/img/structure/B12636982.png)
![9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one](/img/structure/B12636986.png)
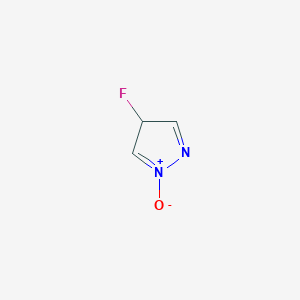
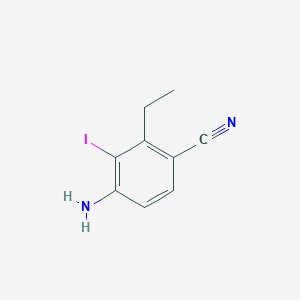
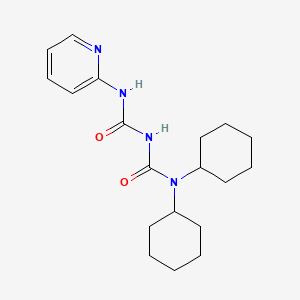
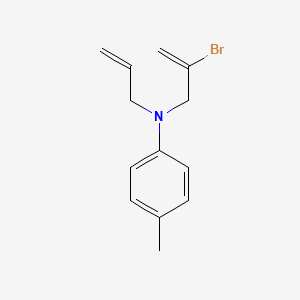
![4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-phenylbutanoic acid](/img/structure/B12637000.png)
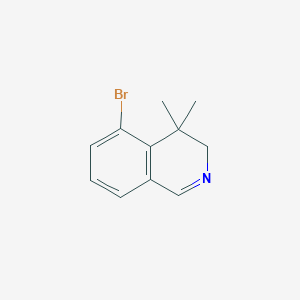

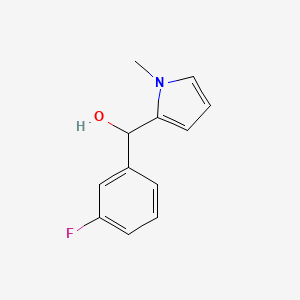

![1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12637038.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboximidamide, 4-chloro-N-hydroxy-](/img/structure/B12637043.png)
